molecular formula C12H9BO3 B1590063 Dibenzo[b,d]furan-2-ylboronic acid CAS No. 402936-15-6

Dibenzo[b,d]furan-2-ylboronic acid

Cat. No. B1590063
M. Wt: 212.01 g/mol
InChI Key: DSSBJZCMMKRJTF-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-ylboronic acid is a white to beige powder with a melting point of 222-225°C and a molecular weight of 210.01 g/mol . Its structure features a boronic acid functional group (-B(OH)₂) attached to the 2-position of the dibenzofuran ring system, providing a handle for further derivatization and coupling reactions .

Synthesis Analysis

Dibenzo[b,d]furan-2-ylboronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling , direct borylation , and hydroboronation of dibenzofuran .

Molecular Structure Analysis

The compound’s structure consists of a dibenzofuran ring with a boronic acid group attached at the 2-position. This unique structure allows for versatile reactivity and functionalization .

Chemical Reactions Analysis

Dibenzo[b,d]furan-2-ylboronic acid participates in electrophilic reactions , such as halogenation and Friedel-Crafts reactions .

Scientific Research Applications

“Dibenzo[b,d]furan-2-ylboronic acid” is a versatile and valuable building block in organic synthesis . It has found numerous applications in various fields such as:

  • Medicinal Chemistry : It’s used in the synthesis of pharmaceuticals . The specific application, methods, and results would depend on the particular pharmaceutical compound being synthesized.

  • Materials Science : This compound is used in the creation of materials with desired properties and functions . The specific application, methods, and results would depend on the particular material being synthesized.

  • Catalysis : It’s used in catalysis . The specific application, methods, and results would depend on the particular catalytic reaction being studied.

  • Organic Light-Emitting Diodes (OLEDs) : This compound is used in the creation of OLEDs . In a study, the 10H-phenoselenazine (PSe) core was substituted with dibenzo[b,d]furan-2-ylboronic acid to give 10-(4-(tert-butyl)phenyl)-3-dibenzo[b,d]furan-2-yl)-10H-phenoselenazine (PSeDBF). The PSeDBF displayed higher photoluminescence quantum yield (PLQY), a spin–orbital coupling matrix element 11 times higher, and external quantum efficiency, approximately 45% higher . A high external quantum efficiency of 12.8% combined with PLQY of 59% was achieved in the PSeDBF device .

  • Nonlinear Optical (NLO) Materials : Dibenzo[b,d]furan-2-ylboronic acid is used in the preparation of NLO materials . These materials have properties that change in response to the intensity of light they are exposed to, and they have applications in areas such as telecommunications, information processing, and laser technology .

  • Polymer Conjugates : This compound is also used in the synthesis of polymer conjugates . These are materials where a polymer backbone is attached to other components (the conjugates) to give the material desired properties .

  • Synthesis of Complex Organic Molecules : Dibenzo[b,d]furan-2-ylboronic acid can also be used as a building block for the synthesis of complex organic molecules . It can be functionalized with various substituents through traditional organic reactions, such as halogenation, nitration, and reduction, to create new compounds with unique properties .

  • Synthesis of Natural Products : This compound has been used as a building block in the synthesis of a variety of natural products, such as the antibiotic lobophorin C and the anticancer agent (±)-discodermolide .

  • Development of New Pharmaceuticals : One of the most significant applications of dibenzofuran-2-ylboronic acid is in the development of new pharmaceuticals . The specific application, methods, and results would depend on the particular pharmaceutical compound being synthesized.

Future Directions

With ongoing synthetic advancements and increasing demand for novel compounds, dibenzo[b,d]furan-2-ylboronic acid is expected to play an even more significant role in the future of organic chemistry .

properties

IUPAC Name

dibenzofuran-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSBJZCMMKRJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476202
Record name Dibenzo[b,d]furan-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[b,d]furan-2-ylboronic acid

CAS RN

402936-15-6
Record name Dibenzo[b,d]furan-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,d]furan-2-ylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 300 mL three-neck flask was put 3.6 g (14 mmol) of 3-bromodibenzofuran. The air in the flask was replaced with nitrogen. To this mixture was added 70 mL of THF, and this solution was cooled to −80° C. Then, 10 mL (16 mmol) of n-butyllithium (a 1.6 mol/L hexane solution) was dripped into this solution with a syringe. After that, this solution was stirred at the same temperature for 2 hours. Then, 3.4 mL (30 mmol) of trimethyl borate was added to this solution, and the mixture was stirred for 4 days while its temperature was returned to room temperature. After that, about 30 mL of diluted hydrochloric acid (1.0 mol/L) was added to this solution, followed by stirring for 1 hour. Then, the aqueous layer of this mixture was extracted with ethyl acetate, and the ethyl acetate solution and the organic layer were combined and washed with saturated brine. The organic layer was dried with magnesium sulfate. Then, this mixture was gravity filtered. The resulting filtrate was concentrated to give a solid. The solid was washed with hexane, whereby 0.70 g of a white powder was obtained in 27% yield, which was the substance to be produced.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
27%

Synthesis routes and methods II

Procedure details

Into a 500-mL three-neck flask was put 5.0 g (17 mmol) of 2-iodedibenzofuran, and the air in the flask was replaced with nitrogen. Into this flask was added 150 mL of tetrahydrofuran (THF), and this solution was cooled to −80° C. Then, 13 mL (20 mmol) of n-butyllithium (a 1.6 mol/L hexane solution) was dripped into this solution with a syringe. After the dripping, this solution was stirred at the same temperature for 1 hour. After the solution was stirred, to this solution was added 2.8 mL (25 mmol) of trimethyl borate, and the mixture was stirred for about 15 hours while the temperature of the mixture was being brought back to room temperature. After the stirring, about 50 mL of dilute hydrochloric acid (1.0 mol/L) was added to this solution, followed by stirring for 1 hour. After the stirring, the aqueous layer of this mixture was extracted with ethyl acetate, and the solution of the extract was combined with the organic layer, and washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated brine. The organic layer was dried with magnesium sulfate. After the drying, the mixture was filtered. The obtained filtrate was concentrated, so that a pale brown solid was obtained. This solid was recrystallized with toluene/hexane to give 2.0 g of a white powder, which was the objective substance, in 55% yield. The synthesis scheme of Step 2 is shown in (a-2).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
55%

Synthesis routes and methods III

Procedure details

Under an argon atmosphere, 24.7 g of 2-bromodibenzofuran and 400 ml of anhydrous THF were loaded into a 1,000-ml three-necked flask, and then 63 ml of a solution of n-butyllithium in hexane having a concentration of 1.6 M were added to the mixture during the stirring of the mixture at −40° C. The reaction solution was stirred for 1 hour while being heated to 0° C. The reaction solution was cooled to −78° C. again, and then a solution of 26.0 g of trimethyl borate in 50 ml of dry THF was dropped to the solution. The reaction solution was stirred at room temperature for 5 hours. 200 milliliters of 1N hydrochloric acid were added to the solution, and then the mixture was stirred for 1 hour. After that, the aqueous layer was removed. The organic layer was dried with magnesium sulfate, and then the solvent was removed by distillation under reduced pressure. The resultant solid was washed with toluene. Thus, 15.2 g of dibenzofuran-2-boronic acid were obtained.
Quantity
24.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Under an argon atmosphere, 400 mL of anhydrous tetrahydrofuran (THF) were added to 24.7 g (100 mmol) of 2-bromodibenzofuran, and the mixture was stirred at −40° C. During the stirring, 63 mL (100 mmol) of a 1.6-M solution of n-butyllithium in hexane were added to the mixture. The reaction solution was stirred for 1 hour while being heated to 0° C. The reaction solution was cooled to −78° C. again, and a solution of 26.0 g (250 mmol) of trimethyl borate in 50 mL of dry THF was dropped to the solution. The reaction solution was stirred at room temperature for 5 hours. 200 mL of 1N hydrochloric acid were added to the reaction solution, and the mixture was stirred for 1 hour. After that, the water layer was removed. The organic layer was dried with magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The resultant solid was washed with toluene, whereby 15.2 g of dibenzofuran-2-boronic acid were obtained (72% yield).
[Compound]
Name
1.6-M solution
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
26 g
Type
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Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
24.7 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Under an argon atmosphere, 400 mL of anhydrous THF were added to 24.7 g (100 mmol) of 2-bromodibenzofuran (Intermediate 1-3), and then 63 mL (100 mmol) of a solution of n-butyllithium in hexane having a concentration of 1.6 M were added to the mixture during the stirring of the mixture at −40° C. The reaction solution was stirred for 1 hour while being heated to 0° C. The reaction solution was cooled to −78° C. again, and then a solution of 26.0 g (250 mmol) of trimethyl borate in 50 mL of dry THF was dropped to the solution. The reaction solution was stirred at room temperature for 5 hours. 200 milliliters of 1N hydrochloric acid were added to the solution, and then the mixture was stirred for 1 hour. After that, the aqueous layer was removed. The organic layer was dried with magnesium sulfate, and then the solvent was removed by distillation under reduced pressure. The resultant solid was washed with toluene. Thus, 15.2 g of dibenzofuran-2-boronic acid were obtained (in 72% yield). The resultant was identified as Intermediate 1-4 by FD-MS analysis because a main peak having a ratio m/z of 212 was obtained with respect to C12H9BO3=212.
[Compound]
Name
solution
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
26 g
Type
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Reaction Step Two
Name
Quantity
50 mL
Type
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Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
24.7 g
Type
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Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Four
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400 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
VV Patil, HJ Jang, JY Lee - Journal of Materials Chemistry C, 2023 - pubs.rsc.org
The purely organic room temperature phosphorescence (PO-RTP) emitters have gained significant importance because of their wide range of applications in display, biology, security, …
Number of citations: 3 pubs.rsc.org
WW Tao, K Wang, JX Chen, YZ Shi, W Liu… - Journal of Materials …, 2019 - pubs.rsc.org
By introducing two novel electron-donating (D) moieties dibenzothiophene (DBT) and dibenzofuran (DBF) as the secondary D groups, we designed and synthesized four novel blue …
Number of citations: 14 pubs.rsc.org
MA Idris, S Lee - Organic Letters, 2022 - ACS Publications
Arylsulfone groups play an important role in the synthesis of functionalized molecules. The acetonitrile-mediated three-component reactions for arylsulfone synthesis were developed in …
Number of citations: 7 pubs.acs.org
M Jung, KH Lee, JY Lee - Chemistry–A European Journal, 2020 - Wiley Online Library
Benzofurocarbazole moieties are commonly used donor structures in the design of thermally activated delayed fluorescence (TADF) emitters. However, only 5 H‐benzofuro[3,2‐c]…
S Jhulki, S Seth, S Rafiq, A Ghosh, TJ Chow… - ACS …, 2018 - ACS Publications
White organic light-emitting diodes (WOLEDs) are at the center stage of OLED research today because of their advantages in replacing the high energy-consuming lighting …
Number of citations: 7 pubs.acs.org
SG Ihn, D Jeong, E Kwon, S Kim, YS Chung, M Sim… - 2020 - researchsquare.com
To utilize thermally activated delayed fluorescence (TADF) technology for future displays, it is necessary to develop host materials that can harness the full potential of blue TADF …
Number of citations: 4 www.researchsquare.com
Y Wei, Y Tang, Y Zhou, Y Yang, Y Cui… - Journal of Medicinal …, 2021 - ACS Publications
Fibroblast growth factor receptors (FGFRs) have become promising therapeutic targets in various types of cancers. In fact, several selective irreversible inhibitors capable of covalently …
Number of citations: 4 pubs.acs.org
RL Silva, CS Santos, JAM Santos… - Journal of the Brazilian …, 2018 - SciELO Brasil
An efficient and non-expensive method for conversion of diverse potassium organotrifluoroborates to their corresponding boronic acids promoted by montmorillonite K10 using water as …
Number of citations: 9 www.scielo.br

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